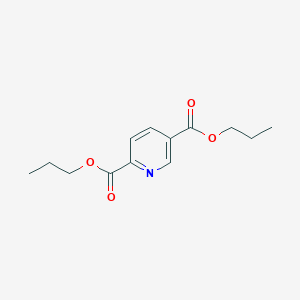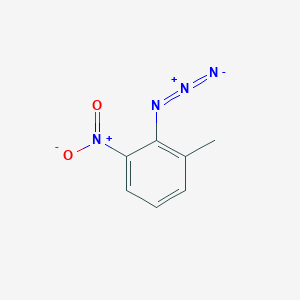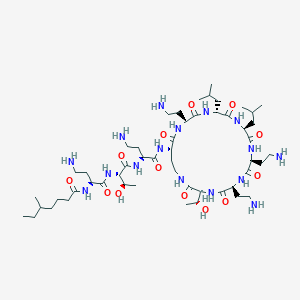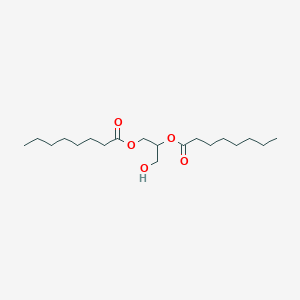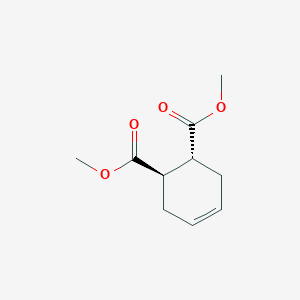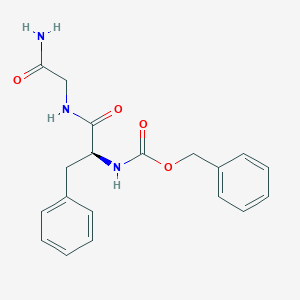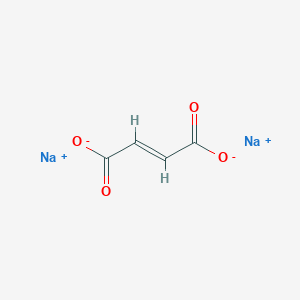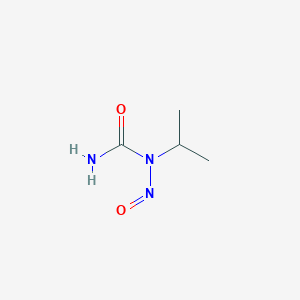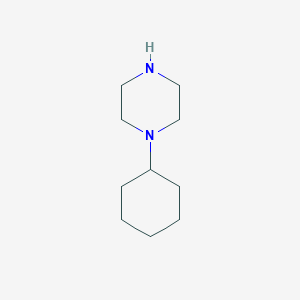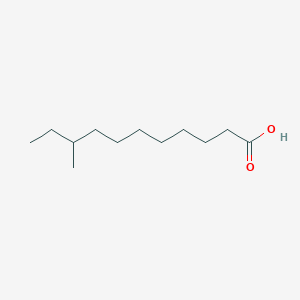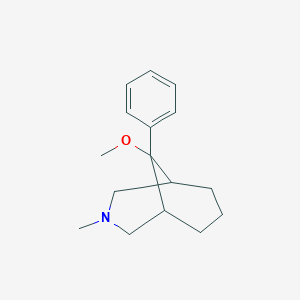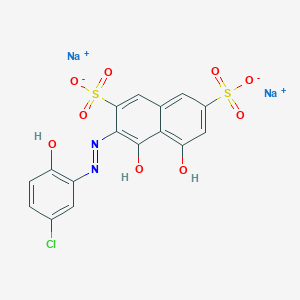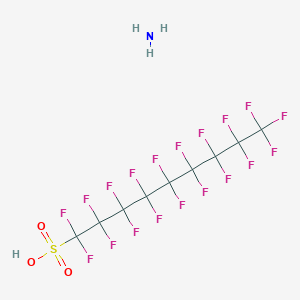
Ammonium nonadecafluorononanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium nonadecafluorononanesulphonate (ANFS) is a fluorinated surfactant that has gained significant attention in the scientific community due to its unique properties. It is a highly stable compound that is resistant to heat, acids, and bases, making it suitable for use in various applications. ANFS is synthesized using a complex chemical process that involves several steps.
Applications De Recherche Scientifique
Ammonium nonadecafluorononanesulphonate has several scientific research applications due to its unique properties. It is commonly used as a surfactant in various analytical techniques such as capillary electrophoresis, chromatography, and mass spectrometry. Ammonium nonadecafluorononanesulphonate can also be used as a dispersant in the production of nanoparticles and as a stabilizer in emulsions. Additionally, Ammonium nonadecafluorononanesulphonate has been used as a corrosion inhibitor in the oil and gas industry.
Mécanisme D'action
Ammonium nonadecafluorononanesulphonate acts as a surfactant by reducing the surface tension between two immiscible phases. It does this by adsorbing onto the surface of the phases and forming a monolayer. The monolayer reduces the interfacial tension between the phases, allowing them to mix more easily. Ammonium nonadecafluorononanesulphonate has a unique structure that allows it to form a stable monolayer, even in harsh conditions.
Effets Biochimiques Et Physiologiques
Ammonium nonadecafluorononanesulphonate has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to note that Ammonium nonadecafluorononanesulphonate has not been extensively studied in vivo, and more research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium nonadecafluorononanesulphonate has several advantages for use in lab experiments. It is highly stable and resistant to heat, acids, and bases, making it suitable for use in harsh conditions. Ammonium nonadecafluorononanesulphonate is also a highly effective surfactant and can reduce the surface tension between two immiscible phases to a greater extent than other surfactants. However, Ammonium nonadecafluorononanesulphonate is relatively expensive compared to other surfactants, which can limit its use in some experiments.
Orientations Futures
Ammonium nonadecafluorononanesulphonate has several potential future directions for research. One area of interest is the use of Ammonium nonadecafluorononanesulphonate as a dispersant in the production of nanoparticles. Ammonium nonadecafluorononanesulphonate has been shown to be highly effective at stabilizing nanoparticles and preventing agglomeration. Another area of interest is the use of Ammonium nonadecafluorononanesulphonate as a corrosion inhibitor in the oil and gas industry. Ammonium nonadecafluorononanesulphonate has shown promise in reducing the corrosion of metal surfaces, which could lead to significant cost savings for the industry. Additionally, more research is needed to fully understand the effects of Ammonium nonadecafluorononanesulphonate on living organisms and to determine its potential as a drug delivery system.
Méthodes De Synthèse
Ammonium nonadecafluorononanesulphonate is synthesized using a complex chemical process that involves several steps. The first step involves the reaction of perfluorooctanesulfonyl fluoride (POSF) with ammonia to form perfluorooctanesulfonamide (PFOSA). The PFOSA is then reacted with potassium fluoride to form potassium nonadecafluorononanesulphonate (KNFS). Finally, KNFS is reacted with ammonium chloride to form Ammonium nonadecafluorononanesulphonate.
Propriétés
Numéro CAS |
17202-41-4 |
|---|---|
Nom du produit |
Ammonium nonadecafluorononanesulphonate |
Formule moléculaire |
C9H4F19NO3S |
Poids moléculaire |
567.1676208 |
Nom IUPAC |
azane;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonic acid |
InChI |
InChI=1S/C9HF19O3S.H3N/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31;/h(H,29,30,31);1H3 |
Clé InChI |
CCLOSADEZDSARB-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F.N |
SMILES canonique |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F.N |
Autres numéros CAS |
17202-41-4 |
Pictogrammes |
Acute Toxic; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



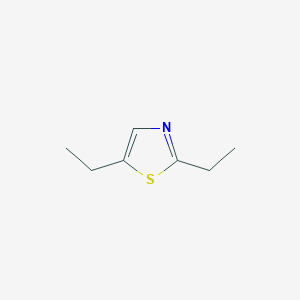
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
